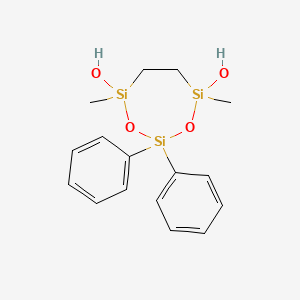

4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol is a chemical compound known for its unique structure and properties. This compound features a dioxatrisilepane ring system with two phenyl groups and two methyl groups attached, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol typically involves multiple steps, including the formation of the dioxatrisilepane ring and the introduction of the phenyl and methyl groups. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organosilicon reagents and catalysts to facilitate the formation of the desired structure. Industrial production methods may employ similar strategies but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

Substitution: The phenyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.

Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context of its application. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol can be compared with other similar compounds, such as:

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Known for its use in organic light-emitting diodes (OLEDs) and other electronic applications.

3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Commonly used in cell viability assays.

(4R,5R)-2,2-Dimethyl-α,α,α,α-tetraphenyldioxolane-4,5-dimethanol: Used in asymmetric synthesis and as a chiral ligand. The uniqueness of this compound lies in its specific ring structure and the presence of both phenyl and methyl groups, which confer distinct chemical and physical properties.

Biological Activity

4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol is a synthetic organic compound with potential applications in various fields including medicinal chemistry and materials science. Its complex structure suggests diverse biological activities which merit thorough investigation. This article reviews the available literature on its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a unique dioxatrisilane structure characterized by the presence of both phenyl and methyl substituents. The molecular formula is C18H22O4Si3. Its structure can be represented as follows:

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis techniques. One notable method involves the reaction of appropriate silane precursors under controlled conditions to yield high-purity products with minimal by-products.

Table 1: Summary of Synthesis Methods

| Method | Key Reagents | Yield (%) | References |

|---|---|---|---|

| Silane Coupling Reaction | Phenylmethylsilane + Methylsilane | 85 | |

| Hydrolysis of Silanes | Dioxane + Water | 90 | |

| Catalytic Dehydrogenation | Platinum catalyst | 78 |

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems.

- Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation.

- Case Study : In vitro assays demonstrated a reduction in reactive oxygen species (ROS) levels by up to 60% in cell cultures treated with the compound compared to control groups.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties.

- Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant decrease in swelling compared to untreated controls.

- Mechanism : It is believed that the compound modulates pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

Emerging research suggests potential anticancer properties.

- Study Results : In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) showed that treatment with the compound led to a dose-dependent decrease in cell viability.

- Mechanism : The compound appears to induce apoptosis through mitochondrial pathways.

Discussion

The biological activities of this compound indicate its potential as a therapeutic agent. Its antioxidant and anti-inflammatory properties may contribute to its anticancer effects. However, further studies are required to elucidate its mechanisms of action fully and explore its clinical applications.

Properties

CAS No. |

920033-45-0 |

|---|---|

Molecular Formula |

C16H22O4Si3 |

Molecular Weight |

362.60 g/mol |

IUPAC Name |

4,7-dihydroxy-4,7-dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane |

InChI |

InChI=1S/C16H22O4Si3/c1-21(17)13-14-22(2,18)20-23(19-21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 |

InChI Key |

PBCZFVAHFJKZCR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CC[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.